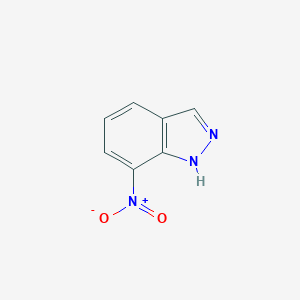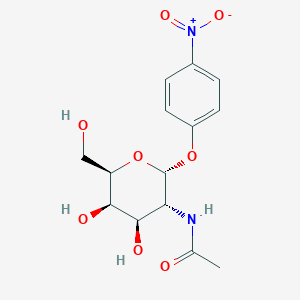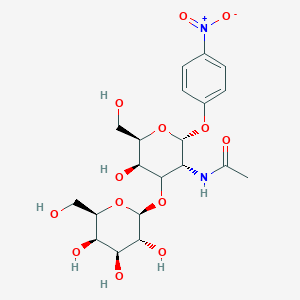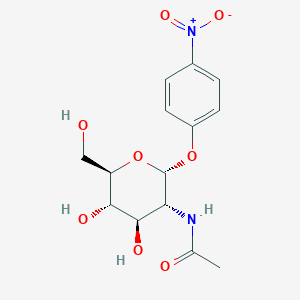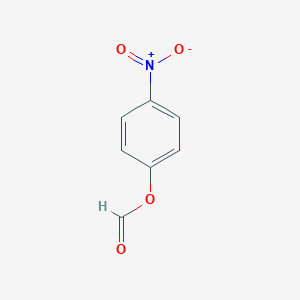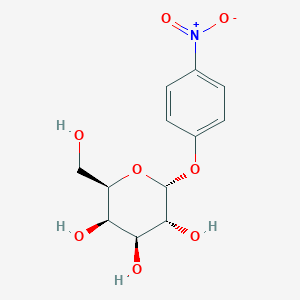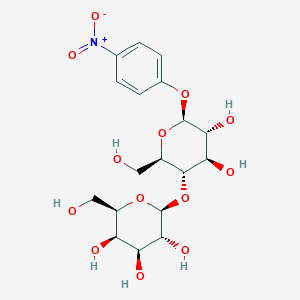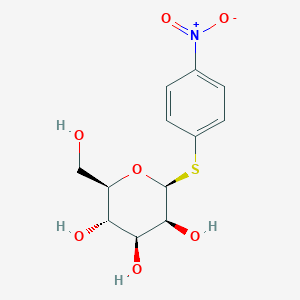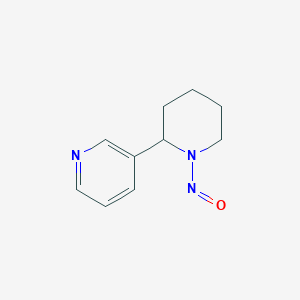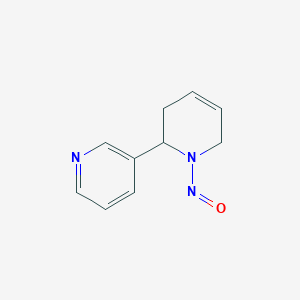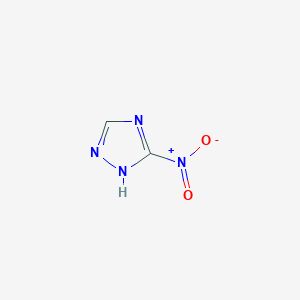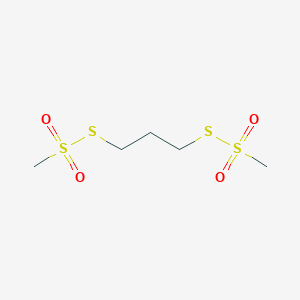
1,3-Bis(methylsulfonylsulfanyl)propane
Übersicht
Beschreibung
1,3-Bis(methylsulfonylsulfanyl)propane is a sulfur-containing organic compound with the chemical formula C5H12O4S4. It is a colorless liquid that is soluble in water and organic solvents. This compound has gained attention due to its potential biological activity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methylsulfonylsulfanyl)propane typically involves the reaction of 1,3-dibromopropane with sodium methanesulfonate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . The process can be summarized as follows:
- Dissolve sodium methanesulfonate in DMF.
- Add 1,3-dibromopropane to the solution.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent like dichloromethane.
- The organic layer is washed, dried, and concentrated to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(methylsulfonylsulfanyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions, often in solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Compounds with new functional groups attached to the sulfur atoms.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(methylsulfonylsulfanyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(methylsulfonylsulfanyl)propane involves its interaction with biological molecules through its sulfonyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound’s ability to undergo redox reactions also contributes to its biological activity by affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(methylsulfonylsulfanyl)propane can be compared with other sulfur-containing compounds such as:
1,3-Bis(trimethylsilyloxy)propane: Similar in structure but contains silyl groups instead of sulfonyl groups.
1,3-Bis(diphenylphosphino)propane: Contains phosphino groups and is used as a ligand in coordination chemistry.
1,3-Bis(2-methylimidazolyl)propane: Contains imidazolyl groups and is used in the synthesis of metal-organic frameworks.
The uniqueness of this compound lies in its combination of sulfonyl and sulfanyl groups, which impart distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1,3-bis(methylsulfonylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S4/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFJBJNUNSBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


